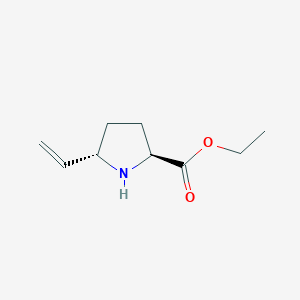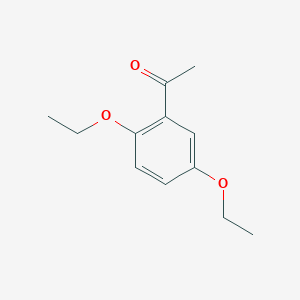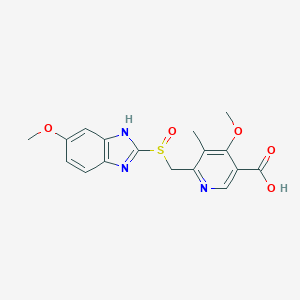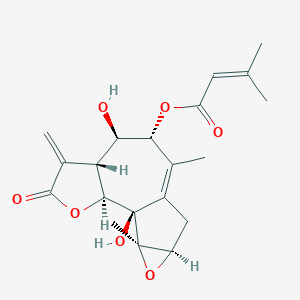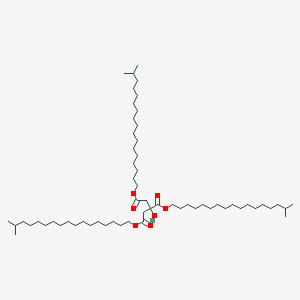
Triisostearyl citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisostearyl citrate (TISC) is a citric acid ester that is widely used in the cosmetics industry as an emollient, emulsifier, and skin conditioning agent. It is a clear, colorless, and odorless liquid that is soluble in oils and alcohols but insoluble in water. TISC is derived from citric acid, which is a natural organic acid found in citrus fruits.
Wirkmechanismus
Triisostearyl citrate works by forming a thin film on the surface of the skin, which helps to reduce water loss and improve the barrier function of the skin. It also helps to improve the absorption of active ingredients into the skin by enhancing their solubility and permeability.
Biochemische Und Physiologische Effekte
Triisostearyl citrate has been shown to have a number of beneficial effects on the skin, including moisturizing, smoothing, and softening. It also helps to reduce the appearance of fine lines and wrinkles by improving the elasticity of the skin. In addition, Triisostearyl citrate has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by environmental stressors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Triisostearyl citrate in lab experiments is its ability to improve the solubility and permeability of active ingredients. This can help to increase the efficacy of experimental drugs and reduce the amount of drug required for testing. However, Triisostearyl citrate may also interfere with certain assays and tests, and its effects on cell viability and toxicity need to be carefully evaluated.
Zukünftige Richtungen
There are several potential future directions for research on Triisostearyl citrate, including its use in novel drug delivery systems, its potential as a food packaging material, and its potential as a skin protectant in sunscreens and other personal care products. Further studies are needed to investigate the safety and efficacy of Triisostearyl citrate in these applications, as well as its potential impact on the environment and human health.
Synthesemethoden
Triisostearyl citrate is synthesized by reacting citric acid with isostearyl alcohol and isostearic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation and filtration.
Wissenschaftliche Forschungsanwendungen
Triisostearyl citrate has been extensively studied for its potential use in various applications, including drug delivery systems, food packaging, and personal care products. In drug delivery systems, Triisostearyl citrate is used as a solubilizer and emulsifier for poorly soluble drugs. In food packaging, Triisostearyl citrate is used as a plasticizer and barrier material to improve the shelf life of packaged foods. In personal care products, Triisostearyl citrate is used as an emollient and skin conditioning agent to improve the texture and appearance of skin.
Eigenschaften
CAS-Nummer |
113431-54-2 |
|---|---|
Produktname |
Triisostearyl citrate |
Molekularformel |
C60H116O7 |
Molekulargewicht |
949.6 g/mol |
IUPAC-Name |
tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3 |
InChI-Schlüssel |
ICWQKCGSIHTZNI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Andere CAS-Nummern |
113431-54-2 |
Synonyme |
TRIISOSTEARYL CITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



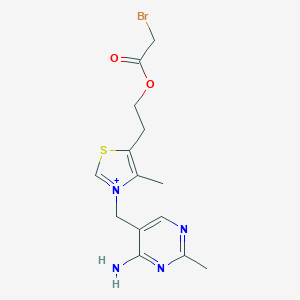
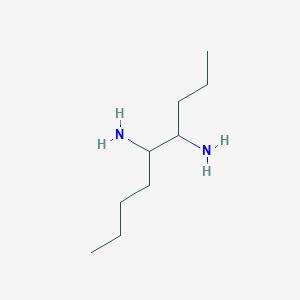
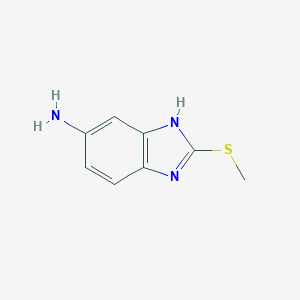

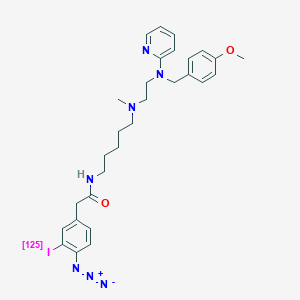
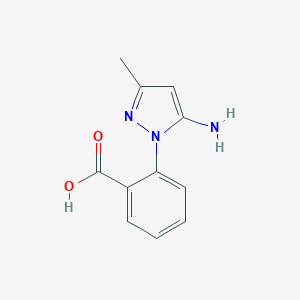
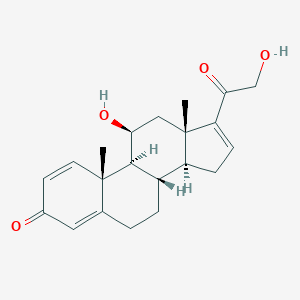
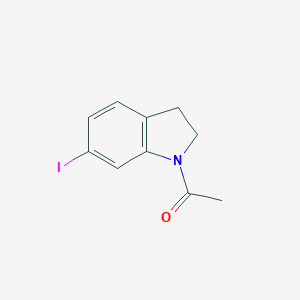
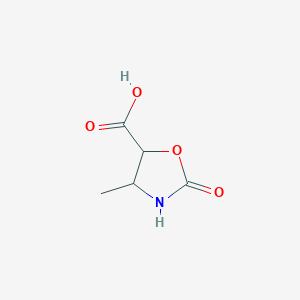
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
